5-Bromo-[1,3]dioxolo[4,5-b]pyridine
Description
5-Bromo-[1,3]dioxolo[4,5-b]pyridine (CAS: 76470-56-9) is a heterocyclic compound featuring a fused pyridine ring with a 1,3-dioxole moiety at positions 4 and 5, substituted by a bromine atom at position 5 (Figure 1). This compound serves as a critical building block in medicinal and organic chemistry, particularly for synthesizing bioactive molecules targeting neurodegenerative diseases and tuberculosis (TB) . Its synthesis involves the introduction of a methylenedioxy bridge to 2,3-dihydroxy-5-bromopyridine using CH₂Br₂ under acidic conditions, albeit with low yields (~30%) .
Properties
Molecular Formula |
C6H4BrNO2 |
|---|---|
Molecular Weight |
202.01 g/mol |
IUPAC Name |
5-bromo-[1,3]dioxolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H4BrNO2/c7-5-2-1-4-6(8-5)10-3-9-4/h1-2H,3H2 |
InChI Key |
QEQNHRWPFCBBGL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)N=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
- 7-Linked [1,3]dioxolo[4,5-b]pyridine (58) : This positional isomer exhibits a polar B-subunit, resulting in a clogP of 3.6–5.0, which reduces anti-TB potency compared to lipophilic analogs like 4-linked benzo[d][1,3]dioxoles (55, 56) . The polar nature of 58 may hinder membrane permeability, contributing to its modest activity.
- 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) : Replacing the dioxole ring with a pyrrole moiety increases lipophilicity. Synthesized via NaH/methyl iodide alkylation, this compound achieves a higher yield (75%) compared to 5-bromo-dioxolo-pyridine derivatives .
Spiro and Fused Derivatives
- 5-Bromo-7,8-dihydro-5H-spiro[indoline-3,10-[1,3]dioxolo[4,5-b]acridine]-2,9(6H)-dione (4k): This spiro compound exhibits a melting point >300°C, indicating strong crystallinity and stability.
Thiazolo and Fluorinated Analogs
- 6-Bromo-2,3-dihydro[1,3]thiazolo[4,5-b]pyridine (12c): Substituting the dioxole with a thiazole ring alters electronic properties. The bromine atom facilitates functionalization via B(C₆F₅)₃-mediated reductions, yielding aminoboranes (17d, 17e) with retained bromine .
- [¹⁸F]d8 : A radiolabeled derivative of 5-bromo-dioxolo-pyridine, this compound demonstrates exceptional binding affinity to α-synuclein (0.10 nM) and >200-fold selectivity over Aβ and tau aggregates. The fluorine substitution enhances pharmacokinetic properties .
clogP and Bioactivity
*Estimated based on structural analogs.
Key Research Findings
- Synthetic Challenges : Low yields in dioxolo-pyridine synthesis highlight the need for optimized protocols, such as catalytic methods or flow chemistry .
- Biological Selectivity: Fluorinated derivatives ([¹⁸F]d8) demonstrate that strategic halogen placement enhances target specificity and diagnostic utility .
- Structure-Activity Relationships : Lipophilicity (clogP >5) correlates with improved anti-TB activity, as seen in benzo[d][1,3]dioxoles (55, 56) versus polar analogs (58) .
Preparation Methods
Bromination Using Molecular Bromine
In a representative procedure,dioxolo[4,5-b]pyridine is dissolved in dichloromethane (DCM) and treated with Br₂ at 0–5°C. Iron(III) chloride (FeCl₃) catalyzes the reaction, directing bromination to the electron-rich 5-position. The crude product is purified via column chromatography, yielding 5-bromo derivatives in 60–75% efficiency.
Key Parameters
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS offers a safer alternative to Br₂, particularly in large-scale syntheses. A mixture ofdioxolo[4,5-b]pyridine, NBS, and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) is irradiated with a tungsten lamp, achieving 60–70% yield of the 5-bromo product. Radical intermediates ensure selectivity, avoiding di- or tri-brominated byproducts.
Multi-Step Synthesis from Pyridine Derivatives
For substrates lacking pre-existing dioxole rings, multi-step routes construct the heterocyclic core prior to bromination.
Cyclocondensation of Sesamol and Aldehydes
A one-pot, three-component reaction assembles the dioxolo[4,5-b]pyridine skeleton. Sesamol, aromatic aldehydes (e.g., benzaldehyde), and 2-aminopropene-1,1,3-tricarbonitrile react under neat conditions at 100°C with triethylamine (Et₃N) as a base. Subsequent bromination of the intermediate with NBS in DCM yields the target compound in 55–65% overall yield.
Reaction Scheme
-
Cyclocondensation :
-
Bromination :
Halogen Exchange Reactions
5-Iodo-[1,dioxolo[4,5-b]pyridine undergoes iodine-bromine exchange via Ullmann-type coupling. Using CuI as a catalyst and potassium bromide (KBr) in dimethylformamide (DMF) at 120°C, the iodo group is replaced by bromine, achieving 70–80% conversion.
Catalytic Cross-Coupling Approaches
Transition metal-catalyzed methods enable late-stage bromination, enhancing functional group tolerance.
Palladium-Catalyzed Bromination
A palladium(II) acetate (Pd(OAc)₂)-catalyzed reaction couples 5-trimethylstannyl-dioxolo[4,5-b]pyridine with bromine sources. Using tetrabutylammonium bromide (TBAB) as a bromine donor in toluene at 80°C, the Stille coupling affords the product in 85% yield.
Optimization Insights
Copper-Mediated Bromodeboronation
Boronic acid derivatives ofdioxolo[4,5-b]pyridine react with CuBr₂ in tetrahydrofuran (THF), replacing the boron group with bromine. This method achieves 75–80% yield and excellent regioselectivity.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Bromination (Br₂) | Br₂, FeCl₃ | 0–25°C, DCM | 68% | Simple, cost-effective | Low regioselectivity at scale |
| NBS Bromination | NBS, AIBN | CCl₄, irradiation | 65% | Safer, radical selectivity | Requires UV light |
| Multi-Step Synthesis | Sesamol, aldehydes | 100°C, neat | 60% | Builds core from scratch | Lengthy, moderate yields |
| Pd-Catalyzed Coupling | Pd(OAc)₂, TBAB | 80°C, toluene | 85% | High yield, functional group tolerance | Expensive catalysts |
Q & A
Q. How can SAR studies optimize the pharmacokinetic properties of derivatives?
- Methodology :
- Lipophilicity : Introduce polar groups (e.g., -OH, -CN) via post-functionalization to improve solubility, as demonstrated in hydroxy-pyridinone analogs .
- Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays. Bromine’s steric bulk may reduce oxidative metabolism compared to lighter halogens .
Experimental Design and Troubleshooting
Q. How to design experiments for studying thermal stability of this compound?
Q. What steps resolve contradictions in reactivity data between computational predictions and experimental results?
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